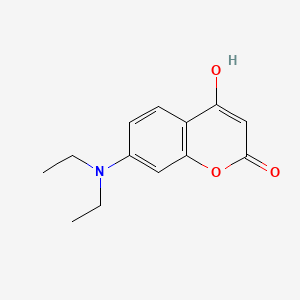

7-Diethylamino-4-hydroxy-chromen-2-one

Overview

Description

7-Diethylamino-4-hydroxy-chromen-2-one is a hydroxycoumarin . It has a molecular formula of C13H15NO3 and a molecular weight of 233.26 g/mol . The compound is also known by several synonyms, including 7-(diethylamino)-4-hydroxy-2H-chromen-2-one and 4-HYDROXY-7-DIETHIAMINO-COUMARINE .

Synthesis Analysis

The coumarin molecules with 7-(N,N-diethylamino) substitution and aryl azo (Ar–N=N-) at 3-position were synthesized by reacting diazonium salt of substituted amines and 7-(N, N-diethylamino)-4-hydroxy coumarin under basic conditions . They were found to be fluorescent despite the presence of the azo group .Molecular Structure Analysis

The molecular structure of this compound includes a hydroxycoumarin backbone with a diethylamino group at the 7-position . The InChI string for the compound is InChI=1S/C13H15NO3/c1-3-14(4-2)9-5-6-10-11(15)8-13(16)17-12(10)7-9/h5-8,15H,3-4H2,1-2H3 .Physical and Chemical Properties Analysis

The compound has a molecular weight of 233.26 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound also has a rotatable bond count of 3 . The exact mass and monoisotopic mass of the compound are both 233.10519334 g/mol . The topological polar surface area of the compound is 49.8 Ų .Scientific Research Applications

Catalysis and Synthesis : An efficient synthesis method for derivatives of 7-Diethylamino-4-hydroxy-chromen-2-one has been developed using a one-pot Mannich type reaction with Bi(NO3)3·5H2O as a catalyst. This method leads to the creation of biscoumarin derivatives as well (Zahiri & Mokhtary, 2015).

Fluorescent Probes : Coumarin-pyrene conjugates of this compound have been synthesized and shown to be effective fluorescent probes for the selective detection of Cu2+ ions in mammalian kidney cells (Wani et al., 2016).

Chemosensors : Novel chemosensors based on this compound have been designed for the detection of Hg2+ ions in aqueous media. These sensors exhibit a color change from green to red and a fluorescence shift, making them efficient for detecting mercury (Goswami et al., 2013).

Biomedical Applications : A compound synthesized from this compound demonstrated potential as a probe for detecting Cr3+ ions in living cells, highlighting its utility in biomedical research (Mani et al., 2018).

Cancer Therapy : A chromophore based on this compound has been incorporated into hybrid nanoparticles for cancer therapy, showcasing its role in the controlled release of anticancer drugs under near-infrared light (Liang et al., 2016).

Photophysical Properties : The photophysical properties of this compound derivatives have been extensively studied, revealing their potential as strong fluorescent materials (Shimasaki et al., 2021).

Antiplatetet Activity : Derivatives of this compound have shown significant antiplatelet activity, indicating potential medicinal applications (Mazzei et al., 1990).

Biological Screening : Some derivatives of 7-Hydroxy-4-methyl-2H-chromen-2-one have exhibited high cytotoxic and bactericidal activity, indicating their potential in drug development and antimicrobial applications (Khan et al., 2003).

Sulfite Detection : A fluorescent probe based on this compound has been developed for the selective detection of sulfite in realistic samples and living cells (Sun et al., 2017).

Solvent Polarity Studies : The role of solvent polarity on bimolecular quenching reactions of 3-acetyl-7-(diethylamino)-2H-chromen-2-one has been studied, contributing to a better understanding of molecular interactions in various solvent environments (Koppal et al., 2018).

Mechanism of Action

Target of Action

It is known that the compound plays a significant role in biological luminescence . It serves as a component of bioluminescent reagents, contributing to important research in this field .

Mode of Action

It is known to be a fluorescent compound , which suggests that it may interact with its targets by absorbing and emitting light. This property is often utilized in biological and chemical analysis .

Biochemical Pathways

Given its role in biological luminescence , it may be involved in pathways related to light production and detection in biological systems.

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 7-Diethylamino-4-hydroxy-chromen-2-one is currently limited. The compound has a predicted density of 1.274±0.06 g/cm3 , and it is soluble in organic solvents such as ethanol and dimethylformamide . These properties may influence its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its fluorescent properties . It can be used as a component of bioluminescent reagents, contributing to the production of light in biological systems . This can be used to detect or measure certain substances in chemical analysis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its solubility in water is low, but it can dissolve in organic solvents like ethanol and dimethylformamide . This suggests that the compound’s action may be influenced by the solvent environment. Additionally, the compound’s safety and toxicity data are limited, indicating that precautions should be taken when handling and storing the compound .

Biochemical Analysis

Biochemical Properties

7-Diethylamino-4-hydroxy-chromen-2-one is a coumarin derivative . Coumarins are a group of naturally occurring lactones that have been used as herbal medicines since early ages . They have been intensively screened for different biological properties . The specific enzymes, proteins, and other biomolecules that this compound interacts with are not mentioned in the available literature.

Cellular Effects

The specific effects of this compound on various types of cells and cellular processes are not mentioned in the available literature. Coumarins have been tested for anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral and DNA gyrase inhibitors .

Molecular Mechanism

The molecular mechanism of action of this compound is not mentioned in the available literature. It is known that coumarins can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Properties

IUPAC Name |

7-(diethylamino)-4-hydroxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-3-14(4-2)9-5-6-10-11(15)8-13(16)17-12(10)7-9/h5-8,15H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTPBPGPAPLKZGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C(=CC(=O)O2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90715691 | |

| Record name | 7-(Diethylamino)-4-hydroxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90715691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>35 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24816219 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

64369-55-7 | |

| Record name | 7-(Diethylamino)-4-hydroxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90715691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How does structural modification of the coumarin scaffold in 7-Diethylamino-4-hydroxy-chromen-2-one impact its fluorescence properties?

A1: The research article "Phenylpyran-fused coumarin novel derivatives: combined photophysical and theoretical study on structural modification for PET-inhibited ICT emission" [] investigates the impact of fusing a phenylpyran moiety to the coumarin core structure of this compound. This modification aims to enhance the molecule's fluorescence by inhibiting Photoinduced Electron Transfer (PET) processes. The study combines experimental photophysical measurements with theoretical calculations to elucidate the relationship between structural changes and the observed fluorescence properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Acetyl-6-hydroxy-7-methyl-6H-[1,2,5]oxadiazolo[3,4-e]indole 3-oxide](/img/structure/B583121.png)

![N-[N'-Hydroyethyl-N'-[3-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]propyl]-2-ethylamine]-N-methyl-f](/img/no-structure.png)

![3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one N-Oxide](/img/structure/B583126.png)

![[(1S,2R,3R,7R,9S,10S,12R,15R)-4-acetyloxy-1-hydroxy-10,14,17,17-tetramethyl-15-[(2S,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenyl-2-triethylsilyloxypropanoyl]oxy-11-oxo-9,12-bis(triethylsilyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B583127.png)

![Methyl 3-hydroxy-4-methylfuro[3,2-b]indole-2-carboxylate](/img/structure/B583137.png)

![2-Chloro-8-methoxy-dibenz[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B583139.png)

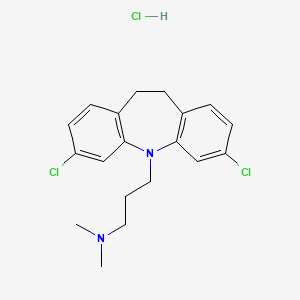

![10-[3-(Dimethylamino)propyl]acridan Hydrochloride (Impurity)](/img/structure/B583142.png)